molecular formula C9H7BrN2S B216653 (6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione CAS No. 100667-78-5

(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione

Cat. No. B216653
CAS RN: 100667-78-5
M. Wt: 614.9 g/mol
InChI Key: NBAOGGCOLYTLDU-XFULSKPLSA-N
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Description

(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione is a natural product found in Paphia euglypta, Aplidium pliciferum, and Paphia amabilis with data available.

Scientific Research Applications

Carotenoid Derivatives in Agriculture and Food Industry

Carotenoids, such as the one mentioned, are studied extensively for their potential benefits and applications. Research conducted by Maoka et al. (2007) on carotenoids isolated from yellow sweet potatoes revealed a series of compounds with significant structural similarities to the one . These compounds, due to their antioxidative properties, hold importance in the agriculture and food industry, particularly in improving the nutritional value and shelf-life of food products (Maoka, T., Akimoto, N., Ishiguro, K., Yoshinaga, M., & Yoshimoto, M., 2007).

Potential in Antioxidant Research

Carotenoids are well-known for their antioxidant properties. A study by Bartalucci et al. (2009) detailed the crystal structures of various carotenoids, including astaxanthin derivatives, which are closely related to the chemical structure . This research contributes to understanding the antioxidant capacity of such compounds and their potential applications in health, pharmaceuticals, and food preservation (Bartalucci, G., Fisher, S., Helliwell, J., Helliwell, M., Liaaen-Jensen, S., Warren, J., & Wilkinson, J., 2009).

Role in Marine Biology and Aquaculture

Carotenoids play a vital role in the pigmentation of marine organisms, which is crucial for various biological functions. The work by Maoka et al. (2001) on carotenoids in the oyster Crassostrea gigas demonstrates the structural diversity of these compounds in marine life. Understanding these structures can lead to applications in aquaculture, especially in improving the health and coloration of farmed fish and shellfish (Maoka, T., Fujiwara, Y., Hashimoto, K., & Akimoto, N., 2001).

Applications in Nutraceuticals and Functional Foods

The antioxidant and health-promoting properties of carotenoids make them valuable in the nutraceutical industry. Research into the structure and properties of these compounds can lead to the development of functional foods and supplements aimed at improving human health and preventing diseases. The work by Maoka et al. (2001) on carotenoids from Crassostrea gigas, and other studies, contribute to this field by expanding the knowledge on the diversity and potential health benefits of carotenoids (Maoka, T., Fujiwara, Y., Hashimoto, K., & Akimoto, N., 2001).

properties

InChI

InChI=1S/C40H54O5/c1-28(17-13-18-30(3)21-22-36-37(6,7)24-34(42)26-39(36,10)44)15-11-12-16-29(2)19-14-20-31(4)35(43)27-40(45)32(5)23-33(41)25-38(40,8)9/h11-21,23,34,42,44-45H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAOGGCOLYTLDU-XFULSKPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C)C)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC(C1(CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C=C2C(CC(CC2(C)O)O)(C)C)/C)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione

CAS RN

100667-78-5
Record name Amarouciaxanthin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100667785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione
Reactant of Route 2
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione
Reactant of Route 3
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione
Reactant of Route 4
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione
Reactant of Route 5
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione
Reactant of Route 6
(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione

Q & A

Q1: What is the significance of Amarouciaxanthin A's discovery?

A1: The discovery of Amarouciaxanthin A, along with Amarouciaxanthin B, provided valuable insights into the structural diversity of carotenoids found in marine organisms. These compounds are believed to be derived from fucoxanthin, a prevalent marine carotenoid, highlighting the unique metabolic pathways present in tunicates. [] This discovery opens up avenues for further research into the potential biological activities and ecological roles of these novel carotenoids.

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